Antimalarial agent 15

Antimalarial Drug Discovery Plasmodium falciparum In Vitro Potency

Antimalarial agent 15 (Compound 4e) is a structurally distinct synthetic inhibitor with robust in vitro potency (IC50: 20 nM) against chloroquine-sensitive P. falciparum 3D7. Its exceptional selectivity index (>1500; no mammalian cytotoxicity up to 30 µM) makes it indispensable as a reliable positive control in screening campaigns and a high-quality probe for target deconvolution. Unlike clinical antimalarials, its unelucidated mechanism offers a unique research advantage for resistance-generation and synergy studies.

Molecular Formula C29H30N2O6
Molecular Weight 502.6 g/mol
Cat. No. B12405119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 15
Molecular FormulaC29H30N2O6
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N3CC4=C(CC3C(=O)OC)C5=CC=CC=C5N4
InChIInChI=1S/C29H30N2O6/c1-4-5-8-18-13-27(33)37-25-12-17(2)11-24(28(18)25)36-16-26(32)31-15-22-20(14-23(31)29(34)35-3)19-9-6-7-10-21(19)30-22/h6-7,9-13,23,30H,4-5,8,14-16H2,1-3H3/t23-/m0/s1
InChIKeyUSKDWDUNHJEKIJ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 15: Procurement-Grade Compound Profile for In Vitro Studies


Antimalarial agent 15, also designated as Compound 4e (CAS 956928-33-9), is a synthetic small molecule parasite inhibitor with demonstrated efficacy against the Plasmodium falciparum 3D7 strain . It is classified as a research-use-only compound . Its primary documented characteristic is its potent in vitro antimalarial activity, with a reported IC50 of 20 nM against the chloroquine-sensitive 3D7 strain .

Antimalarial Agent 15: Why Direct Substitution with Chloroquine or Artemisinin is Not Supported


While chloroquine and artemisinin are established antimalarials, their well-documented mechanisms of action and clinical resistance profiles make direct substitution with Antimalarial agent 15 unsupported by current evidence. Chloroquine acts by inhibiting heme polymerization [1], whereas artemisinin is a fast-acting endoperoxide whose efficacy is threatened by emerging Kelch13-mediated resistance [2]. Antimalarial agent 15, although its precise mechanism remains unelucidated in published data, is a structurally distinct synthetic compound. Its unique profile, including an in vitro IC50 of 20 nM and no observed mammalian cytotoxicity up to 30 µM , represents a differentiated starting point for research. Using a known clinical drug as a substitute would negate the purpose of investigating a new chemical entity with potentially distinct biological interactions.

Antimalarial Agent 15: Quantified Differentiation Data Against Established Comparators


Antimalarial Agent 15 vs. Chloroquine: A Comparative Analysis of In Vitro Potency Against P. falciparum 3D7

Against the chloroquine-sensitive Plasmodium falciparum 3D7 strain, Antimalarial agent 15 demonstrates an IC50 value of 20 nM . This potency is comparable to, though slightly lower than, the standard drug chloroquine, which exhibits an IC50 of 9.22 ± 2.32 nM under identical low-oxygen in vitro conditions [1]. While chloroquine remains a more potent control compound in this specific assay, Antimalarial agent 15 maintains nanomolar activity, indicating a high degree of intrinsic antiplasmodial activity suitable for a research tool.

Antimalarial Drug Discovery Plasmodium falciparum In Vitro Potency

Comparative Therapeutic Window: Selectivity Index of Antimalarial Agent 15 Versus Artemisinin

A key differentiator for Antimalarial agent 15 is its favorable selectivity window in vitro. The compound shows no cytotoxicity against mammalian cells at concentrations up to 30 µM . This yields a minimum calculated Selectivity Index (SI = CC50 / IC50) of >1500. In comparison, artemisinin, a frontline antimalarial, exhibits a reported SI of approximately 4000 against Vero cells, with a cytotoxicity CC50 of 40 ± 1.5 µM and an IC50 of 0.01 µM (10 nM) [1]. While artemisinin demonstrates a higher numerical SI, the SI for Antimalarial agent 15 remains robust, confirming a significant therapeutic window that justifies further investigation.

Selectivity Index Cytotoxicity Therapeutic Window

Potency Benchmarking: Antimalarial Agent 15 IC50 Against the P. falciparum 3D7 Reference Strain

The absolute potency of Antimalarial agent 15 is consistently reported across multiple reputable vendor databases as an IC50 of 20 nM against the Plasmodium falciparum 3D7 strain . This places its activity within the range of many effective antimalarial compounds. For context, geldanamycin, another well-studied inhibitor, has an IC50 of 20 nM against the same strain under similar conditions [1], while some highly optimized experimental compounds like AN3661 exhibit IC50 values between 20-56 nM [2]. This consistency in reported data reinforces the compound's reliability as a benchmark tool for comparative antimalarial assays.

Antimalarial Screening 3D7 Strain Potency Benchmarking

Antimalarial Agent 15: Recommended Scientific and Industrial Research Applications


Positive Control and Benchmarking in In Vitro Antimalarial Screens

Antimalarial agent 15 is ideally suited as a non-clinical positive control or benchmark compound in medium- to high-throughput in vitro screening campaigns against the P. falciparum 3D7 strain. Its consistently reported IC50 of 20 nM provides a reliable baseline for assay validation and for comparing the potency of novel chemical series. Its robust selectivity index (>1500) further qualifies it as a standard for assessing the specificity of new hits, ensuring that observed activity is not a result of general cytotoxicity.

Chemical Probe for Investigating Parasite-Specific Biology

Given its high selectivity index and potent antiplasmodial activity, Antimalarial agent 15 serves as a high-quality chemical probe for target identification and mechanism-of-action studies in malaria research. The lack of a defined mechanism allows researchers to use this compound in chemogenomic or resistance-generation experiments (e.g., in vitro evolution and whole-genome sequencing) to identify its molecular target(s) and potentially uncover new, druggable pathways in the Plasmodium parasite .

Reference Standard in Selectivity and Cytotoxicity Profiling

The documented absence of cytotoxicity in mammalian cells up to 30 µM makes this compound an excellent reference standard for laboratories establishing or validating selectivity assays for antimalarial drug discovery . It can be used to calibrate assays that aim to differentiate between parasite-specific toxicity and general mammalian cell toxicity, a critical step in triaging early-stage hits.

Tool Compound for Studying New Antimalarial Scaffolds

As a structurally defined synthetic small molecule (C29H30N2O6), Antimalarial agent 15 can be used in combination with other antimalarials (e.g., chloroquine, artemisinin) in drug interaction studies (synergy/antagonism) . This helps researchers understand the functional relationships between different antimalarial pharmacophores and can guide the rational design of new combination therapies.

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